



# Application Notes and Protocols for BMS-986339 in a NASH Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986339 |           |
| Cat. No.:            | B11929565  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of **BMS-986339**, a potent and selective non-bile acid Farnesoid X Receptor (FXR) agonist, in a preclinical mouse model of nonalcoholic steatohepatitis (NASH). The protocols outlined below are based on the known mechanism of action of **BMS-986339** and established methodologies for inducing and evaluating NASH in mice.

## **Mechanism of Action**

**BMS-986339** is an orally active agonist of the Farnesoid X Receptor, a nuclear receptor primarily expressed in the liver and intestine.[1][2][3] FXR plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2][3] The therapeutic potential of **BMS-986339** in NASH is predicated on its ability to activate FXR, which in turn modulates key signaling pathways involved in the pathogenesis of the disease.

A primary mechanism of action involves the FXR-FGF15 signaling axis. In the intestine, activation of FXR by **BMS-986339** induces the expression of Fibroblast Growth Factor 15 (FGF15), the mouse ortholog of human FGF19. FGF15 is then secreted into the portal circulation and travels to the liver, where it binds to the FGF receptor 4 (FGFR4)/ $\beta$ -Klotho complex on hepatocytes. This binding event triggers a signaling cascade that suppresses the expression of cholesterol 7 $\alpha$ -hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. The resulting reduction in bile acid synthesis helps to alleviate the lipotoxicity



associated with NASH. **BMS-986339** has demonstrated a tissue-selective effect, with a more pronounced induction of Fgf15 in the ileum compared to the liver.[1][2][3]

# **Signaling Pathway**

Caption: FXR-FGF15 Signaling Pathway Activated by BMS-986339.

# **Experimental Protocols**

The following protocols describe a proposed study to evaluate the efficacy of **BMS-986339** in a diet-induced mouse model of NASH. The Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) model is recommended as it effectively recapitulates the key histological features of human NASH, including steatosis, inflammation, and fibrosis.

## **Experimental Workflow**



Click to download full resolution via product page

Caption: Experimental Workflow for Evaluating BMS-986339 in a NASH Mouse Model.

## **Animal Model and NASH Induction**

- Animal Strain: C57BL/6J mice (male, 8-10 weeks old) are a commonly used strain for dietinduced NASH models.
- Housing: House mice in a temperature- and light-controlled environment with ad libitum access to food and water.
- Acclimatization: Allow a one-week acclimatization period before the start of the study.
- Diet:



- o Control Group: Feed a standard chow diet.
- NASH and Treatment Groups: Feed a Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD, e.g., A06071302, Research Diets Inc.) to induce NASH. This diet is typically low in methionine and contains a high percentage of fat (e.g., 60 kcal%).
- Induction Period: A 6 to 8-week period of CDAHFD feeding is generally sufficient to induce steatohepatitis and early fibrosis.

### **BMS-986339 Administration**

- Formulation: Prepare **BMS-986339** in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in water).
- Dosage: Based on a study in a mouse bile duct ligation (BDL) model, a dosage range of 1 to 10 mg/kg body weight, administered once daily, is a reasonable starting point for a NASH study. A dose-response study is recommended.
- Route of Administration: Oral gavage is the preferred route for consistent delivery.
- Treatment Groups:
  - Control: Standard chow + Vehicle.
  - NASH Vehicle: CDAHFD + Vehicle.
  - BMS-986339 Low Dose: CDAHFD + BMS-986339 (e.g., 1 mg/kg).
  - BMS-986339 Mid Dose: CDAHFD + BMS-986339 (e.g., 3 mg/kg).
  - BMS-986339 High Dose: CDAHFD + BMS-986339 (e.g., 10 mg/kg).
- Treatment Duration: A treatment period of 4 to 8 weeks is suggested to assess the therapeutic effects on established NASH.

## **Endpoint Analysis**

At the end of the treatment period, euthanize the mice and collect blood and liver samples for analysis.



#### · Blood Analysis:

- Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.
- Liver Analysis:
  - Gross Morphology: Record liver weight and calculate the liver-to-body weight ratio.
  - Histopathology:
    - Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding.
    - Stain liver sections with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning.
    - Use Sirius Red or Masson's trichrome staining to visualize and quantify collagen deposition as a measure of fibrosis.
    - Calculate the NAFLD Activity Score (NAS) and fibrosis stage according to the criteria established by the NASH Clinical Research Network.
  - Biochemical Analysis:
    - Homogenize a portion of the liver to measure triglyceride content.
  - Gene Expression Analysis (RT-qPCR):
    - Isolate RNA from a portion of the liver and ileum.
    - Analyze the expression of key genes involved in the FXR pathway and fibrosis, such as Fgf15, Shp, Cyp7a1, Col1a1, and Timp1.

## **Data Presentation**

All quantitative data should be summarized in tables to facilitate comparison between treatment groups.



Table 1: Proposed Quantitative Endpoints for BMS-986339 Efficacy Study



|           | Control  | NASH      | BMS-      | BMS-      | BMS-       |
|-----------|----------|-----------|-----------|-----------|------------|
| Parameter | (Chow +  | (CDAHFD + | 986339 (1 | 986339 (3 | 986339 (10 |
|           | Vehicle) | Vehicle)  | mg/kg)    | mg/kg)    | mg/kg)     |

**Body Weight** 

(g)

Liver Weight

(g)

Liver/Body

Weight Ratio

Serum ALT

(U/L)

Serum AST

(U/L)

Liver

Triglycerides

(mg/g)

NAFLD

**Activity Score** 

(NAS)

Steatosis (0-

3)

Lobular

Inflammation

(0-3)

Hepatocyte

Ballooning (0-

2)

**Fibrosis** 

Stage (0-4)

Hepatic

Col1a1



## Methodological & Application

Check Availability & Pricing

| mRNA                |  |  |
|---------------------|--|--|
| Ileal Fgf15<br>mRNA |  |  |

Note: The values in this table are placeholders and should be populated with experimental data. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significant differences between groups.

## Conclusion

**BMS-986339** represents a promising therapeutic agent for the treatment of NASH due to its potent and selective activation of the FXR signaling pathway. The protocols provided here offer a robust framework for evaluating its efficacy in a preclinical NASH mouse model. Careful execution of these experiments and thorough analysis of the resulting data will be crucial in determining the translational potential of **BMS-986339** for human NASH.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of BMS-986339, a Pharmacologically Differentiated Farnesoid X Receptor Agonist for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of BMS-986339, a Pharmacologically Differentiated Farnesoid X Receptor Agonist for the Treatment of Nonalcoholic Steatohepatitis | Scilit [scilit.com]
- To cite this document: BenchChem. [Application Notes and Protocols for BMS-986339 in a NASH Mouse Model]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11929565#how-to-use-bms-986339-in-a-nash-mouse-model]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com